molecular formula C13H11ClN2 B1355454 3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine CAS No. 25823-53-4

3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine

Cat. No.: B1355454
CAS No.: 25823-53-4
M. Wt: 230.69 g/mol
InChI Key: PJMKITDIWYPIHU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 3-chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine follows established International Union of Pure and Applied Chemistry guidelines for polycyclic heterocyclic compounds. The compound possesses the molecular formula C₁₃H₁₁ClN₂ with a molecular weight of 230.69 daltons, representing a moderately sized tricyclic system with defined stereochemical constraints. The International Union of Pure and Applied Chemistry nomenclature systematically describes the compound's architecture through hierarchical designation, beginning with the parent heterocyclic framework and proceeding through fusion patterns and substitution positions.

The alternative International Union of Pure and Applied Chemistry designation 5-chloro-3,4-diazatricyclo[9.4.0.0²,⁷]pentadeca-1(15),2,4,6,11,13-hexaene provides a more systematic description of the polycyclic architecture. This nomenclature explicitly identifies the tricyclic nature through the "tricyclo" descriptor, followed by the bridge connectivity pattern [9.4.0.0²,⁷], which delineates the carbon chain lengths connecting the bridgehead positions. The numerical sequence indicates a nine-carbon bridge, a four-carbon bridge, and two zero-carbon bridges between specified positions, while the superscript notation 0²,⁷ specifies the direct connection between positions 2 and 7.

The hexaene designation within the systematic name refers to the six double bonds present in the aromatic portions of the molecule, specifically located at positions 1(15), 2, 4, 6, 11, and 13 of the tricyclic framework. The positioning of the chlorine atom at the 5-position in this alternative nomenclature corresponds to the 3-position in the conventional benzocyclohepta[1,2-c]pyridazine numbering system, demonstrating the importance of understanding different numbering conventions when interpreting chemical literature.

The International Chemical Identifier string 1S/C13H11ClN2/c14-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)16-15-12/h1-2,4,7-8H,3,5-6H2 provides a unique computational representation of the molecular structure. This identifier systematically encodes the atomic connectivity pattern, enabling unambiguous computer-based identification and database searching. The connectivity formula explicitly details the chlorine atom attachment (14-12), the nitrogen positioning (16-15-12), and the hydrogen distribution pattern across the saturated and aromatic portions of the molecule.

Molecular Geometry and Ring Fusion Topology

The molecular geometry of 3-chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine exhibits a complex three-dimensional architecture characterized by the fusion of aromatic and aliphatic ring systems. The tricyclic framework consists of a benzene ring fused to a seven-membered cycloheptane ring, which is further fused to a six-membered pyridazine heterocycle. This arrangement creates a rigid molecular scaffold with defined conformational constraints that significantly influence the compound's physicochemical properties and potential intermolecular interactions.

The benzene ring component maintains planar geometry consistent with aromatic systems, while the seven-membered cycloheptane ring adopts a non-planar conformation due to angle strain considerations. Cycloheptane rings typically exist in dynamic equilibrium between multiple conformational states, including boat, chair, and twist conformations, with the specific conformation influenced by the constraints imposed by ring fusion. The partial saturation of the cycloheptane ring at positions 6 and 7 introduces sp³-hybridized carbon centers that contribute to the overall three-dimensional character of the molecule.

The pyridazine ring fusion introduces two nitrogen atoms in adjacent positions, creating a 1,2-diazine system that significantly affects the electronic distribution throughout the tricyclic framework. The pyridazine heterocycle is characterized by reduced basicity compared to pyridine due to the mutual inductive effects of the adjacent nitrogen atoms. This electronic configuration contributes to the compound's unique reactivity profile and potential for hydrogen bonding interactions through the nitrogen lone pairs.

The chlorine substituent at the 3-position of the pyridazine ring introduces both steric and electronic perturbations to the molecular geometry. The van der Waals radius of chlorine (approximately 1.75 Ångströms) creates a significant steric presence that may influence molecular conformation and intermolecular packing arrangements. Additionally, the electronegativity of chlorine (3.16 on the Pauling scale) creates a localized electron-withdrawing effect that polarizes the adjacent carbon-nitrogen bonds and affects the overall electronic distribution within the heterocyclic system.

Structural Parameter Value Reference
Molecular Formula C₁₃H₁₁ClN₂
Molecular Weight 230.69 g/mol
Chemical Abstracts Service Number 25823-53-4
Melting Point Range 372-374 K
Storage Temperature 273-281 K

Comparative Analysis with Related Benzocycloheptapyridazine Derivatives

The structural framework of 3-chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine can be systematically compared with related benzocycloheptapyridine derivatives to understand the influence of heteroatom positioning and substitution patterns on molecular properties. The parent benzocycloheptapyridine system (C₁₄H₁₁N) exhibits a molecular weight of 193.24 daltons, representing a simpler analog lacking both the second nitrogen atom and the chlorine substituent. This comparison highlights the substantial structural modifications introduced by the pyridazine motif and halogen substitution.

Cyclohepta[1,2-b]pyridine derivatives demonstrate alternative ring fusion patterns that significantly affect molecular geometry and electronic properties. The [1,2-b] fusion pattern positions the pyridine nitrogen at a different location relative to the cycloheptane ring, creating distinct electronic environments and conformational preferences compared to the [1,2-c] fusion pattern observed in the target compound. These positional isomers exhibit different degrees of aromatic stabilization and varying susceptibility to electrophilic and nucleophilic attack.

The 8-chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine analog provides direct insight into the effects of nitrogen atom positioning within the heterocyclic framework. This compound features a single nitrogen atom in the pyridine ring rather than the adjacent nitrogen atoms characteristic of the pyridazine system. The absence of the second nitrogen eliminates the unique electronic interactions present in 1,2-diazines, resulting in increased basicity and altered hydrogen bonding capabilities compared to the pyridazine analog.

Ring-fused quinoline derivatives represent another important class of related compounds that share structural features with benzocycloheptapyridazine systems. The synthesis of ring-fused quinolines through manganese-catalyzed acceptorless dehydrogenation coupling reactions demonstrates the versatility of these heterocyclic frameworks and their potential for diverse synthetic modifications. These synthetic approaches highlight the importance of catalytic methodology development for accessing complex polycyclic nitrogen heterocycles with potential pharmaceutical applications.

Benzocyclohepta[1,2-b]pyridine derivatives have demonstrated significant biological activity profiles, particularly in antimycobacterial applications. The incorporation of 1,3,4-oxadiazole functionalities into these frameworks has yielded compounds with promising in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentration values ranging from 1.56 to 3.125 micrograms per milliliter. These structure-activity relationships demonstrate the pharmaceutical potential of benzocycloheptapyridazine derivatives and related analogs.

Compound Type Molecular Formula Key Structural Features Reference
Target Compound C₁₃H₁₁ClN₂ Pyridazine ring, 3-chloro substitution
Benzocycloheptapyridine C₁₄H₁₁N Single nitrogen, no halogen
Cyclohepta[1,2-b]pyridine C₁₀H₉N Alternative fusion pattern
8-Chloro analog C₁₄H₁₂ClN Pyridine ring, 8-chloro substitution

Tautomeric and Conformational Isomerism Considerations

The tautomeric behavior of 3-chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine involves complex equilibrium processes that significantly influence the compound's chemical and physical properties. The pyridazine heterocycle is susceptible to tautomeric interconversion between the aromatic form and potential hydroxy tautomers, although the aromatic form typically predominates due to energetic considerations. The presence of the chlorine substituent at the 3-position creates additional electronic effects that stabilize the aromatic tautomer through resonance interactions with the electron-deficient pyridazine ring.

Theoretical studies of pyridazin-3(2H)-one systems have revealed that tautomeric conversion processes require substantial activation energies, with direct hydrogen transfer mechanisms necessitating approximately 42.64 kilocalories per mole for intramolecular pathways. Alternative mechanisms involving double hydrogen transfer through dimeric intermediates demonstrate significantly reduced activation barriers of approximately 14.66 kilocalories per mole. These findings suggest that tautomeric equilibria in pyridazine systems are kinetically controlled and may be influenced by solvent effects and intermolecular interactions.

The conformational behavior of the seven-membered cycloheptane ring within the tricyclic framework introduces additional complexity to the isomerism considerations. Cycloheptane rings exist in dynamic equilibrium between multiple conformational states, including boat, chair, twist-boat, and twist-chair conformations. The ring fusion constraints within the benzocycloheptapyridazine system restrict this conformational mobility, leading to preferred conformations that minimize steric strain while maintaining optimal orbital overlap for aromatic stabilization.

Solvent effects play a crucial role in determining the relative stabilities of tautomeric forms and conformational isomers. Protic polar solvents can stabilize charged or polar tautomeric forms through hydrogen bonding interactions, while aprotic solvents may favor neutral aromatic forms. The chlorine substituent introduces additional dipole moments that can interact with solvent molecules, further influencing the equilibrium distributions of tautomeric and conformational isomers.

The synthesis of 3-chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine from the corresponding 3-oxo precursor using phosphorus oxychloride demonstrates the importance of tautomeric considerations in synthetic methodology. The reaction conditions favor formation of the chlorinated aromatic product rather than alternative tautomeric forms, indicating that the chlorinated pyridazine represents the thermodynamically preferred structure under these specific reaction conditions. The high yield (99%) achieved in this transformation suggests minimal competing tautomeric pathways under the employed synthetic conditions.

Advanced synthetic methodologies for related benzocycloheptapyridine systems have demonstrated the importance of high-pressure reaction conditions in controlling tautomeric and conformational selectivity. The use of Q-tube reactor technology enables precise control of reaction parameters, leading to improved yields and selectivity compared to conventional heating methods. These synthetic advances highlight the relationship between reaction conditions and isomeric product distributions in complex heterocyclic systems.

Isomerism Type Energy Barrier Predominant Form Influencing Factors
Tautomeric 42.64 kcal/mol (direct) Aromatic form Electronic effects, substitution
Tautomeric 14.66 kcal/mol (dimeric) Aromatic form Intermolecular interactions
Conformational Variable Ring fusion dependent Steric strain, orbital overlap
Solvent-mediated Solvent dependent Polarity dependent Hydrogen bonding, dipole interactions

Properties

IUPAC Name

5-chloro-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)16-15-12/h1-2,4,7-8H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMKITDIWYPIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556295
Record name 3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25823-53-4
Record name 3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3,4-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),2(7),3,5,11,13-hexaene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine typically involves multi-step organic reactions One common method starts with the preparation of the core structure through a cyclization reaction For instance, a precursor such as 2-chlorobenzyl chloride can undergo a reaction with a suitable cycloheptanone derivative in the presence of a base to form the cycloheptane ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability and cost-effectiveness. Key considerations include the use of readily available starting materials, efficient catalysts, and reaction conditions that maximize yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its chemical and physical properties.

    Cyclization Reactions: Further cyclization can occur, leading to more complex polycyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a corresponding amino derivative, while oxidation could produce a ketone or aldehyde derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H11ClN2
  • Molecular Weight : 230.69 g/mol
  • CAS Number : 25823-53-4

The compound features a unique bicyclic structure that contributes to its biological activity and makes it a valuable target for drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine. For instance, derivatives of 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine have shown promising cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Lung Cancer (A549)
    • Breast Cancer (MCF-7)
    • Colon Cancer (HCT-116)

The MTT colorimetric assay demonstrated that certain derivatives exhibited significant cytotoxicity against MCF-7 and A549 cell lines, indicating their potential as anticancer agents .

Neurokinin-3 Receptor Antagonism

Compounds derived from this chemical structure have been explored as selective and potent antagonists for the human neurokinin-3 receptor. This receptor is implicated in several physiological processes and represents a target for treating conditions such as anxiety and depression .

High Pressure Assisted Synthesis

A novel synthetic approach utilizing high-pressure techniques has been developed for creating distinctly substituted derivatives of 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine. This method includes:

  • Ammonium Acetate-Mediated Cyclocondensation : This reaction facilitates the formation of the target compound from simpler precursors under high pressure.
  • Advantages :
    • High atom efficiency
    • Broad substrate scope
    • Applicability to gram-scale synthesis

This methodology not only enhances yield but also simplifies the purification process .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityCytotoxicity against cancer cell linesPromising results against A549 and MCF-7 cells .
Synthesis MethodologyHigh-pressure synthesis of derivativesEfficient formation with high yields .
Neurokinin-3 AntagonismPharmacological activityPotential therapeutic applications in mood disorders .

Mechanism of Action

The mechanism by which 3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine and related compounds:

Compound Name Molecular Formula Core Structure Key Substituents Pharmacological Activity Synthetic Method
This compound (Target) C₁₃H₁₁ClN₂ Benzo[6,7]cyclohepta[1,2-c]pyridazine Chlorine at C3 Potential anticancer/antiviral (inferred from analogs) Not explicitly detailed; likely via Q-tube-mediated cyclocondensation
Loratadine C₂₂H₂₃ClN₂O₂ Benzo[6,7]cyclohepta[1,2-b]pyridine Carboxylate, methyl groups Antihistamine (allergy treatment) Multi-step synthesis involving Friedel-Crafts acylation
3H-Benzo[6,7]cyclohepta[1,2-c]pyridazin-3-one C₁₃H₁₂N₂O Benzo[6,7]cyclohepta[1,2-c]pyridazinone Ketone at C3 Not specified; used in chemical synthesis Cyclocondensation of hydrazines with ketones
5-Cyclopropyl-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidin-2-yl)-... C₂₄H₂₃N₇O Benzo[6,7]cyclohepta[1,2-d]pyrimidine Cyclopropyl, quinoline Leishmania protease inhibitor (in silico docking studies) Multi-component coupling reactions
Hexahydrobenzo[6,7]cyclohepta[1,2-c]pyrazoles C₁₄H₁₄N₂ Benzo[6,7]cyclohepta[1,2-c]pyrazole Hydrazine derivatives Conformational studies (NMR); potential scaffold for drug design Reaction of 2-benzylidene-1-benzosuberone with hydrazines

Key Observations:

Structural Variations: Core Heterocycle: The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with pyridine (one nitrogen) in Loratadine or pyrimidine (two nitrogens, non-adjacent) in ZINC12151998 . This affects electronic distribution and binding affinity. Substituents: The chlorine atom in the target compound may enhance electrophilicity and metabolic stability compared to ketone or cyclopropyl groups in analogs .

Synthetic Approaches: The target compound’s synthesis is inferred to use high-pressure Q-tube reactors, as seen in related dihydrobenzo-cyclohepta derivatives. These methods achieve high yields (up to 98%) and green metrics (atom economy >89%, E-factor 0.02) . In contrast, Loratadine requires multi-step conventional synthesis, which is less atom-efficient .

The chlorine substituent may modulate activity by enhancing lipophilicity and target binding, as seen in chlorinated pharmaceuticals .

Safety and Hazards :

  • 3H-Benzo[6,7]cyclohepta[1,2-c]pyridazin-3-one (a close analog) is classified as acutely toxic and a respiratory irritant . The chlorine in the target compound may alter toxicity profiles, necessitating further study.

Biological Activity

3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine (CAS No. 25823-53-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, particularly focusing on its anticancer properties, synthesis methodologies, and relevant case studies.

  • Molecular Formula : C13H11ClN2
  • Molecular Weight : 230.69 g/mol
  • CAS Number : 25823-53-4

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Material : 2,5,6,7-Tetrahydro-3H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-one is reacted with trichlorophosphate at elevated temperatures.
  • Reflux Conditions : The reaction typically requires heating for several hours.
  • Purification : The final product is purified using sodium hydrogencarbonate and water to achieve high yields (up to 99%) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. The following sections detail findings from various research efforts:

1. In Vitro Studies

  • A study evaluating a series of pyridazines demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) .
  • The IC50 values for the most potent compounds ranged from 1.30 µM to over 20 µM against breast cancer cells .

Table 1: Cytotoxicity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)
11lMDA-MB-2311.30
11mT-47D2.18
11eSKOV-3>100

2. Mechanism of Action

  • The mechanism by which these compounds exert their anticancer effects includes induction of apoptosis and alteration of cell cycle progression. Flow cytometry analyses indicated that treatment with these compounds led to significant cell cycle arrest in the G0/G1 phase .

Additional Biological Activities

Beyond anticancer properties, preliminary evaluations suggest potential activities against other biological targets:

  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth.
  • Enzyme Inhibition : In silico studies suggest that certain analogs may inhibit cyclin-dependent kinase (CDK) enzymes, which are crucial for cell cycle regulation.

Case Studies and Research Findings

Several case studies have investigated the biological activity of pyridazine derivatives:

Case Study 1: Anticancer Efficacy
In a comparative study involving multiple pyridazine derivatives:

  • The most active compounds were evaluated for their ability to inhibit tumor growth in vivo.
  • Results indicated that certain derivatives significantly reduced tumor size in xenograft models .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was performed to identify functional groups contributing to enhanced biological activity:

  • Modifications at the chlorinated position and variations in substitution patterns were correlated with increased potency against specific cancer cell lines .

Q & A

Q. What are the optimized synthetic methodologies for 3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine and its derivatives?

The compound and its analogs are synthesized via cyclocondensation reactions. For example, high-pressure Q-tube reactors have been employed to enhance reaction efficiency and yield. Ammonium acetate-mediated cyclocondensation of 3-oxo-2-arylhydrazonopropanals with benzosuberone precursors under high pressure (Q-tube) yields substituted derivatives with superior atom economy and scalability compared to conventional heating or microwave methods . Key steps include controlling reaction pressure (up to 17 bar) and temperature (100–120°C) to minimize side products.

Q. How are structural elucidation and purity of the compound confirmed?

X-ray crystallography and spectroscopic methods (NMR, IR, MS) are critical. Single-crystal X-ray diffraction resolves complex bicyclic frameworks, while 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substitution patterns. For example, the fused benzo-cyclohepta-pyridazine system was validated via X-ray analysis, confirming bond angles and torsion angles critical for bioactivity . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) for pharmacological studies.

Q. What are the standard protocols for evaluating cytotoxicity of derivatives?

The MTT assay is widely used. Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon) are incubated with derivatives (1–100 µM) for 48–72 hours. IC50_{50} values are calculated from dose-response curves, with compounds like 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives showing IC50_{50} values of 5–20 µM against MCF-7 cells . Controls include doxorubicin (positive control) and DMSO (vehicle control).

Advanced Research Questions

Q. How does substitution at the 4-position influence bioactivity in pyrimidine analogs?

Substitution with amines or heterocycles modulates inhibitory effects. For instance, 4-amino-substituted derivatives exhibit dual activity: inhibition of collagen-induced platelet aggregation (IC50_{50} ~10 µM) and suppression of reserpine-induced hypothermia in mice. Electron-withdrawing groups (e.g., chloro) enhance stability, while bulky substituents (e.g., aryl) improve target selectivity in kinase assays . SAR studies recommend prioritizing small, polar substituents for optimizing pharmacokinetics.

Q. What molecular mechanisms underlie the anticancer activity of Axl kinase inhibitors derived from this scaffold?

Bemcentinib (BGB324), a clinical-stage Axl inhibitor, binds to the ATP pocket of Axl (Kd_d = 14 nM), blocking downstream signaling (e.g., EMT, invasion). In triple-negative breast cancer models, it reverses erlotinib resistance by suppressing Axl-mediated survival pathways . Computational docking (Glide SP mode) reveals hydrogen bonding with Met623 and π-π stacking with Phe691, critical for potency.

Q. How can contradictions in cytotoxicity data between structurally similar derivatives be resolved?

Discrepancies often arise from minor structural variations. For example, 5,6-dihydrobenzo[h]quinoline derivatives show selective inhibition of HCT-116 cells (IC50_{50} <10 µM), while pyridazine analogs target MCF-7. Comparative molecular field analysis (CoMFA) and QSAR models highlight the role of lipophilicity (clogP 2–4) and polar surface area (60–80 Ų) in cell line specificity . Validate via CRISPR-Cas9 knockout of target genes (e.g., Axl) to confirm on-mechanism activity.

Q. What are the safety and toxicity profiles of this compound class?

Acute toxicity studies in rodents indicate moderate oral toxicity (LD50_{50} >500 mg/kg). GHS classification warns of skin/eye irritation (Category 2) and respiratory sensitization. Mitigate risks via PPE (gloves, goggles) and fume hoods during handling. Long-term carcinogenicity data are pending, but Ames tests for 3H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-one analogs show no mutagenicity up to 1 mg/plate .

Methodological Challenges

Q. How to address low solubility in in vitro assays?

Use co-solvents (e.g., 0.1% DMSO/PBS) or nanoformulation. For BGB324, plasma concentrations in mice reach 9 µM at 100 mg/kg (BID dosing) via PEGylated liposomes, enhancing bioavailability . Dynamic light scattering (DLS) confirms nanoparticle stability (PDI <0.2).

Q. What strategies improve synthetic yield for gram-scale production?

Optimize Q-tube reactor parameters: pressure (15–20 bar), reaction time (2–4 hours), and stoichiometry (1:1.2 precursor-to-reagent ratio). Scale-up to 10 g batches achieves >80% yield for triazole-fused derivatives . Purify via flash chromatography (silica gel, hexane/EtOAc gradient).

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